K03861

Catalog No.
S548025
CAS No.
M.F
C24H26F3N7O2
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
K03861

Product Name

K03861

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AUZ454; AUZ 454; AUZ-454; K03861; K-03861; K 03861

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

Description

The exact mass of the compound 1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea is 501.21001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Triple-Negative Breast Cancer Research

Scientific Field: Oncology, specifically Breast Cancer Research

Summary of the Application: The compound K03861 has been used in research related to triple-negative breast cancer (TNBC). In a study, it was found that TNBC cells with high ACTL6A expression were more sensitive to the CDK2 inhibitor, K03861 .

Methods of Application or Experimental Procedures: The study involved the use of Co-IP, mass spectrometry, and ChIP assays to define ACTL6A regulation of MYC and its target gene, CDK2. The role of ACTL6A in TNBC was studied using soft-agar, colony formation, flow cytometry, and tumor formation in nude mice. The CDK2 inhibitor K03861 was used in testing combination therapy in vitro and in vivo .

Results or Outcomes: The study found that ACTL6A overexpression promoted cell proliferation and tumor growth in TNBC cells in vitro and in vivo, which was dependent on MYC signaling. Furthermore, co-therapy with paclitaxel and the CDK2 inhibitor K03861 showed synergistic effects in tumor suppression .

K03861, also known as AUZ454, is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), classified as a type II inhibitor. The compound has the chemical formula N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]urea and is identified by the CAS number 853299-07-7. K03861 functions by disrupting the activity of CDK2, which plays a critical role in cell cycle regulation, transcription, and neuronal function. The inhibition of CDK2 is particularly relevant in cancer research, as dysregulation of CDKs is frequently observed in various human tumors .

K03861 primarily acts through competitive inhibition of the cyclin-CDK complexes. As a type II inhibitor, it binds to a site distinct from the ATP-binding pocket of CDK2, which allows it to interfere with the interaction between CDKs and their regulatory cyclins. This unique binding mode is essential for its inhibitory action and has been elucidated through crystallographic studies, revealing how K03861 occupies a specific region that affects kinase activity without directly competing with ATP .

The biological activity of K03861 has been characterized by its affinity for CDK2, with dissociation constants (Kd) reported at 50 nM for wild-type CDK2 and varying affinities for mutant forms (18.6 nM for CDK2(C118L), 15.4 nM for CDK2(A144C), and 9.7 nM for CDK2(C118L/A144C)) . This potency suggests that K03861 effectively inhibits both wild-type and certain mutant forms of CDK2, making it a valuable tool in studying cell cycle dynamics and potential therapeutic applications in cancer treatment.

  • Formation of the Urea Linkage: Reacting an appropriate amine with an isocyanate to form the urea structure.
  • Pyrimidine Modification: Introducing the amino-pyrimidine moiety via nucleophilic substitution or coupling reactions.
  • Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Detailed synthetic routes can vary but generally follow established organic synthesis methodologies focusing on functional group transformations and coupling reactions .

K03861 has significant applications in both research and potential therapeutic contexts:

  • Cancer Research: As a CDK2 inhibitor, K03861 is utilized to explore mechanisms of cell cycle regulation and tumor proliferation.
  • Drug Development: Its unique binding characteristics make it a candidate for developing new anticancer drugs targeting CDKs.
  • Biochemical Assays: K03861 serves as a tool compound in assays designed to study kinase activity and inhibition mechanisms.

Interaction studies involving K03861 have focused on its binding affinity to various forms of CDK2 and its effects on downstream signaling pathways. These studies have demonstrated that K03861 can selectively inhibit CDK2 activity without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications. Additionally, research into its interactions with other cellular proteins can provide insights into its broader biological effects and potential side effects .

Several compounds share structural or functional similarities with K03861, particularly within the class of cyclin-dependent kinase inhibitors. Here are some notable examples:

Compound NameTypeTarget KinaseUnique Features
RoscovitineType ICDK2First identified selective inhibitor; ATP-competitive
PalbociclibType ICDK4/6Approved for clinical use; selective for CDK4/6
DinaciclibType IMultiple CDKsBroad-spectrum inhibitor; effective against various cancers

Uniqueness of K03861: Unlike many type I inhibitors that compete directly with ATP binding, K03861's type II mechanism allows it to bind at an alternative site, providing a different approach to inhibiting CDK2 activity. This can potentially lead to reduced toxicity and improved specificity compared to traditional ATP-competitive inhibitors .

K03861, also known as AUZ 454, represents a distinctive aminopyrimidine-phenyl urea inhibitor that demonstrates exceptional binding kinetics toward cyclin-dependent kinase 2. The compound exhibits remarkable binding affinity variations across different cyclin-dependent kinase 2 variants, with dissociation constant values ranging from 9.7 nanomolar to 50 nanomolar [1] [2]. The wild-type cyclin-dependent kinase 2 demonstrates a dissociation constant of 50 nanomolar, while engineered variants show enhanced binding affinity, particularly the double mutant cyclin-dependent kinase 2 (C118L/A144C) variant, which exhibits the highest binding affinity with a dissociation constant of 9.7 nanomolar [1] [2] [3].

The binding kinetics profile of K03861 reveals particularly significant characteristics that distinguish it from conventional type I inhibitors. Detailed kinetic analysis demonstrates that K03861 exhibits slow dissociation rates from its target kinase, a property that translates to extended residence times at the binding site [3] [4]. This slow off-rate characteristic is clinically significant as it enables prolonged target engagement even when compound concentrations diminish, potentially providing sustained therapeutic effects with less frequent dosing requirements [3].

The association kinetics of K03861 reveal rapid initial binding to monomeric cyclin-dependent kinase 2, followed by conformational stabilization that locks the kinase in an inactive state [5]. Surface plasmon resonance studies have confirmed that the compound demonstrates preferential binding to cyclin-free cyclin-dependent kinase 2 over the cyclin-bound complex, with approximately 10-fold reduced affinity for the activated cyclin-dependent kinase 2/cyclin A complex [5]. This selectivity pattern indicates that K03861 functions through a cyclin-competitive mechanism rather than direct competition with adenosine triphosphate binding.

Cyclin-Competitive Inhibition Mechanisms

K03861 operates through a unique cyclin-competitive inhibition mechanism that fundamentally differs from traditional adenosine triphosphate-competitive inhibitors. The compound demonstrates negative cooperativity with cyclin binding, meaning that its presence significantly reduces the affinity of cyclins for cyclin-dependent kinase 2 [4] [6]. This mechanism is particularly relevant because it allows K03861 to disrupt the formation of active cyclin-dependent kinase 2/cyclin complexes, which are essential for cell cycle progression.

The molecular basis of cyclin competition involves K03861-induced conformational changes that reposition critical structural elements required for cyclin association. The compound binding causes significant displacement of the C-helix by approximately 6 angstroms, moving it toward an intermediate position between the fully inactive and active conformations [5]. This repositioning disrupts the complementary surface required for cyclin binding while simultaneously creating steric clashes that prevent productive cyclin association.

Competitive binding assays demonstrate that K03861 can effectively displace cyclin A from preformed cyclin-dependent kinase 2/cyclin A complexes, albeit with reduced efficiency compared to its ability to prevent complex formation [5]. The dissociation rate of cyclin A increases approximately 30-fold in the presence of K03861, while the association rate shows only modest changes [5]. This kinetic profile suggests that K03861 primarily destabilizes existing cyclin-kinase interactions rather than blocking initial association events.

The cyclin-competitive mechanism of K03861 provides several therapeutic advantages over conventional adenosine triphosphate-competitive inhibitors. By targeting the inactive, monomeric form of cyclin-dependent kinase 2, K03861 can achieve selectivity based on the conformational state of the target kinase rather than relying solely on active site differences [4] [6]. This approach potentially reduces off-target effects on other kinases that share similar adenosine triphosphate binding sites but differ in their cyclin-binding requirements.

Conformational Effects on Cyclin-Dependent Kinase 2's DFG Motif

K03861 induces profound conformational changes in cyclin-dependent kinase 2, most notably affecting the Asp-Phe-Gly motif, which serves as a critical regulatory element in kinase activation. The compound stabilizes cyclin-dependent kinase 2 in a canonical type II binding mode characterized by the DFG-out conformation, representing the first structurally confirmed type II inhibitor complex for cyclin-dependent kinase 2 [3] [4] [7].

In the DFG-out state induced by K03861, the phenylalanine residue of the Asp-Phe-Gly motif undergoes significant repositioning, swinging outward from its typical adenosine triphosphate-binding position [3] [6]. This conformational change creates a newly accessible hydrophobic pocket adjacent to the adenosine triphosphate binding site, which serves as the primary binding site for K03861's aminopyrimidine-phenyl urea scaffold [3]. The aspartate residue of the Asp-Phe-Gly motif simultaneously rotates away from the adenosine triphosphate binding pocket, further stabilizing the inactive conformation.

Crystallographic analysis of the K03861-cyclin-dependent kinase 2 complex reveals that the compound makes extensive contacts with residues in both the adenosine triphosphate binding site and the newly formed allosteric pocket [7]. The aminopyrimidine moiety maintains hydrogen bonding interactions with the hinge region, similar to adenosine triphosphate, while the phenyl urea extension exploits the DFG-out pocket for additional binding affinity and selectivity [3] [6]. The trifluoromethylphenyl group of K03861 occupies the space normally filled by the phenylalanine side chain in the DFG-in conformation, creating a stable drug-target complex.

The DFG-out conformation induced by K03861 has cascading effects on other structural elements critical for kinase function. The activation loop adopts a configuration incompatible with substrate binding and catalysis, while the regulatory spine and catalytic spine networks are disrupted [3] [6]. These conformational changes collectively ensure that cyclin-dependent kinase 2 remains catalytically inactive even in the presence of adenosine triphosphate and potential substrates.

Selectivity Profiling Against Related Kinases (CDK1, CDK4/6)

K03861 demonstrates remarkable selectivity for cyclin-dependent kinase 2 over closely related family members, including cyclin-dependent kinase 1, cyclin-dependent kinase 4, and cyclin-dependent kinase 6. This selectivity profile represents a significant achievement in cyclin-dependent kinase inhibitor development, as these kinases share highly conserved active sites and structural architectures [8]. Live cell engagement studies reveal that K03861 maintains greater than 20-fold selectivity for cyclin-dependent kinase 2 over cyclin-dependent kinase 1, cyclin-dependent kinase 4, and cyclin-dependent kinase 6 at therapeutic concentrations [8].

The molecular basis for K03861's selectivity lies in subtle structural differences among cyclin-dependent kinase family members that affect their propensity to adopt the DFG-out conformation required for type II inhibitor binding. Cyclin-dependent kinase 1, despite sharing 65% sequence identity with cyclin-dependent kinase 2, exhibits reduced capacity to accommodate K03861 due to differences in residues surrounding the DFG motif [3]. Specifically, variations in the gatekeeper residue environment and DFG-1 position (the residue immediately preceding the Asp-Phe-Gly motif) influence the energetics of the DFG-out transition.

Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 show even greater resistance to K03861 inhibition, with inhibitory concentrations exceeding 1000 nanomolar [2] [8]. These kinases possess structural features that stabilize the DFG-in conformation and create energetic barriers to the DFG-out transition required for K03861 binding [8]. The presence of different residues in the activation loop and C-helix regions of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 further contributes to reduced K03861 affinity.

Interestingly, K03861 demonstrates moderate activity against cyclin-dependent kinase 8, another family member capable of adopting type II inhibitor conformations [8]. This cross-reactivity suggests that the compound's selectivity is primarily determined by the target kinase's conformational flexibility rather than specific sequence differences. The ability of K03861 to engage both cyclin-dependent kinase 2 and cyclin-dependent kinase 8 through type II mechanisms provides insights into the structural requirements for this binding mode across the cyclin-dependent kinase family.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

501.21000758 g/mol

Monoisotopic Mass

501.21000758 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(2-azanylpyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

Dates

Last modified: 08-15-2023
1: Weisberg E, Roesel J, Furet P, Bold G, Imbach P, Flörsheimer A, Caravatti G, Jiang J, Manley P, Ray A, Griffin JD. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 Oct;1(10):1021-32. doi: 10.1177/1947601910396505. PubMed PMID: 21779428; PubMed Central PMCID: PMC3092267.

Explore Compound Types